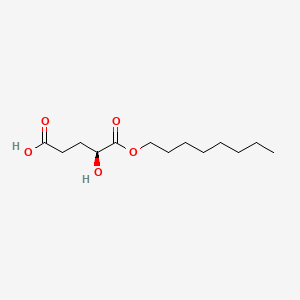

(2S)-Octyl-alpha-hydroxyglutarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

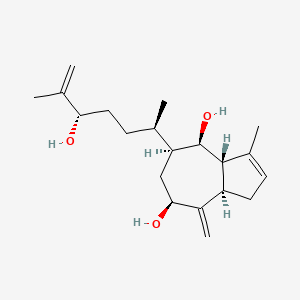

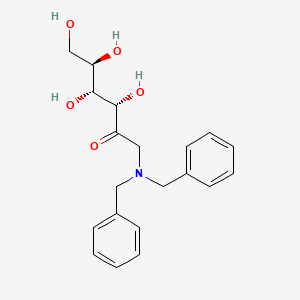

(2S)-Octyl-alpha-hydroxyglutarate, or (2S)-OAHG, is a small molecule that has recently been discovered to have a range of biochemical and physiological effects. It is a derivative of alpha-hydroxyglutaric acid, a naturally occurring compound found in the human body, and is synthesized in a laboratory setting. OAHG has been found to play a role in a number of different processes, including energy metabolism, gene regulation, and cell signaling.

Wissenschaftliche Forschungsanwendungen

2HG is a potent competitor of α-ketoglutarate (α-KG) and can inhibit multiple α-KG-dependent dioxygenases, which are important for epigenetic modifications. Its accumulation is linked to an elevated risk of malignant tumors (Qing-Yun Cheng et al., 2015).

It plays a significant role in the pathophysiology of 2-hydroxyglutaric aciduria (2HGA), tumors harboring mutant isocitrate dehydrogenase 1/2 (IDH1/2mt), and clear cell renal cell carcinoma (ccRCC). 2HG is considered an oncometabolite, attracting attention for its oncogenic mechanism (Xin Du & Hai Hu, 2021).

2HG, particularly the S-enantiomer, can influence the fate of immune cells such as CD8+ T-lymphocytes. It acts as an immunometabolite, linking environmental conditions to immune function and fate through a metabolic-epigenetic axis (P. Tyrakis et al., 2016).

In L-2-hydroxyglutaric aciduria, a disorder caused by mutations in a gene encoding L-2-hydroxyglutarate dehydrogenase, L-2HG accumulates, leading to toxic effects on the mammalian brain and an increased susceptibility to developing tumors (E. Schaftingen et al., 2009).

2HG can influence cellular metabolism, such as by inhibiting ATP synthase and mTOR signaling, which has implications for lifespan extension and cancer therapy (Xudong Fu et al., 2015).

2HG, produced by IDH mutations, can impair homologous recombination in DNA repair, rendering cancer cells sensitive to poly(adenosine 5′-diphosphate–ribose) polymerase (PARP) inhibitors. This finding suggests a potential therapeutic strategy for cancers with IDH mutations (Parker L. Sulkowski et al., 2017).

Eigenschaften

IUPAC Name |

(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.